Ethyl 4-iodopicolinate
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Overview
Description
Ethyl 4-iodopicolinate is an organic compound with the molecular formula C8H8INO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-iodopicolinate can be synthesized through several methods. One common approach involves the iodination of ethyl picolinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol can be employed.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an ethyl 4-aminopicolinate derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Ethyl 4-iodopicolinate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 4-iodopicolinate and its derivatives largely depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological molecules .
Comparison with Similar Compounds
Ethyl 4-iodopicolinate can be compared with other iodinated pyridine derivatives, such as:
Ethyl 2-iodopicolinate: Similar structure but with the iodine atom at the 2-position, leading to different reactivity and applications.
Ethyl 3-iodopicolinate: Iodine atom at the 3-position, which may affect its chemical behavior and biological activity.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity
Properties
CAS No. |
1650574-67-6 |
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Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
ethyl 4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 |
InChI Key |
CQCUHTPCUOSZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)I |
Origin of Product |
United States |
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